

# Molecular structure and functional groups of methyl chlorothiolformate

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## Compound of Interest

Compound Name: *Methyl chlorothiolformate*

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An In-Depth Technical Guide to the Molecular Structure and Functional Groups of **Methyl Chlorothiolformate**

## Executive Summary

**Methyl chlorothiolformate** (S-methyl carbonochloridothioate) is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Possessing the chemical formula  $C_2H_3ClOS$ , its structure is characterized by a central carbonyl group bonded to a chlorine atom and a methylthio ( $-SCH_3$ ) group. This unique arrangement of functional groups, specifically the chlorothiolformate moiety, imparts a high degree of electrophilicity to the carbonyl carbon, making it a valuable reagent for the introduction of the methylthiocarbonyl group. Its primary application lies in the synthesis of thionoesters, a class of compounds with unique reactivity profiles. This guide provides a comprehensive analysis of its molecular structure, the interplay of its functional groups, established synthetic protocols, characteristic reactivity, and predicted spectroscopic signatures, offering field-proven insights for researchers in drug development and chemical synthesis.

## Introduction

**Methyl chlorothiolformate** is a specialized acyl chloride derivative that serves as a precise tool for synthetic chemists. Unlike more common acylating agents, its reaction with nucleophiles introduces a methylthiocarbonyl moiety, which is a key component in the synthesis of various sulfur-containing compounds, most notably thionoesters. Thionoesters themselves are versatile intermediates, exploited in numerous transformations where the thiocarbonyl group imparts unique reactivity. Understanding the foundational chemistry of **methyl chlorothiolformate**—from its three-dimensional structure to the electronic effects of its functional groups—is paramount to leveraging its synthetic potential effectively.

## Nomenclature and Isomeric Distinction

It is critically important to distinguish **Methyl Chlorothiolformate** (CAS No. 18369-83-0) from its common isomer, Methyl Chloroformate (CAS No. 79-22-1).

- **Methyl Chlorothiolformate**:  $\text{CH}_3\text{S-C(O)-Cl}$ . The methyl group is attached to the sulfur atom.
- Methyl Chloroformate:  $\text{CH}_3\text{O-C(O)-Cl}$ . The methyl group is attached to an oxygen atom.

This seemingly minor difference in atom connectivity leads to significant variations in chemical reactivity, stability, and spectroscopic properties. Much of the readily available safety and spectral data pertains to methyl chloroformate, and caution must be exercised to not conflate the two.<sup>[1][2]</sup> This guide focuses exclusively on the thiol-containing isomer, **methyl chlorothiolformate**.

## Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in **methyl chlorothiolformate** has been investigated using gas-phase electron diffraction (GED) and microwave spectroscopy (MW).<sup>[3]</sup> These techniques are powerful for determining the geometry of free molecules without the influence of crystal packing forces.<sup>[4]</sup> While the specific bond lengths and angles from this study are not detailed herein, the data from such an analysis provides the authoritative grounding for its molecular geometry.

The structure features a planar S-C(O)-Cl backbone. The central carbonyl carbon is  $sp^2$  hybridized, leading to a trigonal planar geometry around it. The molecule's reactivity is a direct consequence of this structure, which exposes the electrophilic carbonyl carbon to nucleophilic attack.

Caption: 2D structure of **methyl chlorothiolformate**.

## Key Structural Features

- **Electrophilic Carbonyl Carbon:** The carbon atom of the C=O group is highly electron-deficient. This is due to the inductive electron-withdrawing effects of both the highly electronegative oxygen atom and the chlorine atom. The sulfur atom is less electronegative than oxygen, but the overall effect is a strong polarization of the C=O bond, making the carbon an excellent electrophile.
- **Leaving Group Ability:** The chloride ion (Cl<sup>-</sup>) is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.

## Functional Group Analysis

### The Chlorothiolformate Moiety: A Hybrid of Reactivity

The core functionality of the molecule is the chlorothiolformate group, -S-C(O)-Cl. This group can be deconstructed to understand its behavior:

- **Acyl Chloride:** The -C(O)-Cl portion of the molecule imparts the high reactivity characteristic of acyl chlorides. This group is readily susceptible to attack by a wide range of nucleophiles (alcohols, amines, organometallics).
- **Thiolester Linkage:** The S-C(O)- bond distinguishes it from the more common chloroformates. Sulfur's ability to stabilize adjacent positive charge and its different orbital overlap compared to oxygen subtly modulates the reactivity of the carbonyl group.

The synergy between these components makes **methyl chlorothiolformate** a more specialized tool than a simple acyl chloride or chloroformate. The presence of sulfur influences the electronic properties and provides a specific building block for sulfur-containing organic molecules.<sup>[5]</sup>

## Synthesis of Methyl Chlorothiolformate

**Methyl chlorothiolformate** is not widely available commercially in large quantities at a low cost, necessitating its synthesis in the laboratory for large-scale applications.<sup>[6]</sup> A reliable and scalable protocol involves the reaction of thiophosgene (CSCl<sub>2</sub>) with methanol (MeOH).<sup>[6]</sup>

The causality behind this experimental choice is clear: thiophosgene provides the reactive C=S and two chlorine atoms, while methanol acts as the nucleophile to displace one of the chlorides, introducing the methyl group precursor. The reaction must be carefully controlled due to the toxicity and reactivity of thiophosgene.

Caption: Synthesis of **methyl chlorothioformate**.

## A Scalable Laboratory Protocol

The following protocol is based on a reported scalable procedure.<sup>[6]</sup>

- **Inert Atmosphere:** Equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Solvent and Reactant:** Charge the flask with diethyl ether (Et<sub>2</sub>O) and cool the vessel to 0 °C using an ice bath.
- **Thiophosgene Addition:** Add thiophosgene (CSCl<sub>2</sub>) to the cooled solvent.
- **Methanol Addition:** Add methanol (MeOH) dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. The temperature should be maintained at 0 °C.
- **Reaction Monitoring:** The reaction progress can be monitored by TLC or GC analysis.
- **Workup:** After the reaction is complete, the mixture is carefully quenched and washed to remove unreacted starting materials and HCl.
- **Purification:** The crude product is isolated and purified by distillation under reduced pressure (e.g., 0.5 bar) to yield pure **methyl chlorothioformate**.<sup>[6]</sup>

**Self-Validating System:** The success of this protocol is validated by the final purification step. A clean distillation at the expected boiling point (107.6°C at 760 mmHg) confirms the formation of the desired product and removal of impurities.<sup>[3]</sup>

## Chemical Reactivity and Applications

The primary utility of **methyl chlorothioformate** stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of

nucleophiles.

## Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a classic tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the C=O  $\pi$ -bond and forming a transient species with a negatively charged oxygen atom. The intermediate then collapses, reforming the C=O bond and expelling the most stable leaving group, which is the chloride ion.



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Caption: General mechanism for nucleophilic acyl substitution.

## Application in Thionoester Synthesis

A significant application of **methyl chlorothioformate** is the synthesis of methyl thionoesters. This is achieved through a transition-metal-free cross-coupling reaction with organometallic reagents, particularly organomagnesium compounds (Grignard reagents).[6]



This method is advantageous due to its simplicity, effectiveness, and the wide availability of Grignard reagents, allowing for the synthesis of a diverse array of thionoesters on a gram scale.[6][7]

## Spectroscopic Characterization

Specific, verified spectral data for **methyl chlorothioformate** is not widely published. However, based on its structure, its key spectroscopic features can be predicted with a high degree of confidence, providing a self-validating system for its identification.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the stretching vibration of the carbonyl group.

- C=O Stretch: Expected in the range of 1770-1815  $\text{cm}^{-1}$ . This high frequency is characteristic of acyl chlorides, where the electron-withdrawing chlorine atom stiffens and shortens the C=O bond. The presence of the sulfur atom may slightly lower this frequency compared to a typical acyl chloride.
- C-H Stretch: A peak around 2950-3000  $\text{cm}^{-1}$  from the methyl group.
- C-S Stretch: A weaker absorption expected in the fingerprint region, typically around 600-800  $\text{cm}^{-1}$ .
- C-Cl Stretch: Also in the fingerprint region, expected around 650-800  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides clear information about the electronic environment of the hydrogen and carbon atoms.[8] The solvent used is typically deuterated chloroform ( $\text{CDCl}_3$ ), which shows a residual proton signal at  $\sim 7.26$  ppm and a carbon signal at  $\sim 77.2$  ppm.

- A single sharp peak (singlet) is expected for the three equivalent protons of the methyl group ( $-\text{SCH}_3$ ).
- Predicted Chemical Shift ( $\delta$ ): Approximately 2.3-2.8 ppm. The protons are deshielded by the adjacent sulfur atom and the electron-withdrawing carbonyl group. This is significantly different from the O- $\text{CH}_3$  protons in methyl chloroformate, which appear further downfield ( $\sim 3.9$  ppm).
- Two distinct signals are expected.
- Methyl Carbon ( $-\text{SCH}_3$ ): Predicted in the range of 15-25 ppm.
- Carbonyl Carbon ( $-\text{C}(\text{O})-$ ): Predicted in the range of 165-175 ppm. This downfield shift is characteristic of a carbonyl carbon in an acyl chloride or ester-like environment.

## Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns.

- Molecular Ion ( $M^+$ ): The molecular weight is 110.56 g/mol .[3] The mass spectrum would show a molecular ion peak at  $m/z$  110. Due to the natural abundance of the  $^{37}\text{Cl}$  isotope (~24.2%), a characteristic  $M+2$  peak at  $m/z$  112 with an intensity of about one-third of the  $M^+$  peak is a definitive feature for a monochlorinated compound.
- Major Fragmentation Pathways:
  - Loss of a chlorine radical:  $[M - \text{Cl}]^+$  at  $m/z$  75. This is often a prominent peak.
  - Loss of the methyl group:  $[M - \text{CH}_3]^+$  at  $m/z$  95.
  - Cleavage to form the acylium ion:  $[\text{CH}_3\text{S-C}\equiv\text{O}]^+$  at  $m/z$  75.

## Physicochemical Properties and Safety

### Physicochemical Data

| Property          | Value                             | Reference |
|-------------------|-----------------------------------|-----------|
| CAS Number        | 18369-83-0                        | [3]       |
| Molecular Formula | $\text{C}_2\text{H}_3\text{ClOS}$ | [3]       |
| Molecular Weight  | 110.56 g/mol                      | [3]       |
| Boiling Point     | 107.6 °C at 760 mmHg              | [3]       |
| Density           | 1.315 g/cm <sup>3</sup>           | [3]       |
| Flash Point       | 31.1 °C                           | [3]       |

### Safety and Handling

- Reactivity: As an acyl chloride derivative, **methyl chlorothioformate** is reactive and moisture-sensitive. It will react with water or steam, potentially vigorously, to produce toxic and corrosive fumes. It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[5]
- Toxicity: Assumed to be highly toxic and corrosive. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

## Conclusion

**Methyl chlorothioformate** is a potent and specific reagent for advanced organic synthesis. Its molecular structure, centered on the highly electrophilic carbonyl carbon of the chlorothioformate functional group, dictates its reactivity. A clear understanding of its synthesis from thiophosgene and its characteristic reactions with nucleophiles, particularly organomagnesium reagents, enables the efficient construction of thionoesters and other sulfur-containing molecules. While detailed public spectral data is sparse, its spectroscopic signatures can be reliably predicted based on fundamental chemical principles, providing a robust framework for its identification and characterization. By carefully distinguishing it from its isomer, methyl chloroformate, and adhering to strict safety protocols, researchers can effectively harness the synthetic power of this versatile chemical building block.

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